

# Analytical methods for "4- [(Cyclopropylamino)sulfonyl]benzoic acid" quantification

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## Compound of Interest

Compound Name:	4- [(Cyclopropylamino)sulfonyl]benzo ic acid
Cat. No.:	B181784

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## Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, a key chemical intermediate in various research and development sectors. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific principles to ensure robust and reproducible results. This document outlines two primary analytical techniques: a high-performance liquid chromatography (HPLC) method for high-precision quantification and a UV-Vis spectrophotometry method for rapid, high-throughput screening. Each protocol is supported by validation principles in line with ICH Q2(R1) guidelines, ensuring data integrity and trustworthiness.

## Introduction to 4- [(Cyclopropylamino)sulfonyl]benzoic acid

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a sulfonamide derivative containing a benzoic acid moiety. Its structural features, particularly the presence of a chromophore in the benzene ring and an ionizable carboxylic acid group, make it amenable to analysis by common

analytical techniques such as HPLC and UV-Vis spectrophotometry. The accurate quantification of this compound is critical for various applications, including reaction monitoring, purity assessment, and stability studies.

#### Chemical Structure and Properties:

- Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub>S
- Molecular Weight: 257.27 g/mol
- Appearance: White to off-white solid
- Key Functional Groups: Carboxylic acid, sulfonamide, cyclopropylamine

The presence of the sulfonamide group is a common feature in many pharmaceutical compounds. The analytical methods described herein are designed to be robust and specific for the quantification of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** in the presence of potential impurities or degradation products.

## High-Performance Liquid Chromatography (HPLC) Method for Accurate Quantification

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The following reverse-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the analysis of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**.

## Principle and Rationale

This method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The acidic nature of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** allows for manipulation of its retention time by adjusting the pH of the mobile phase. A lower pH will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the nonpolar C18 column.

## Experimental Protocol

### 2.2.1. Materials and Reagents

- **4-[(Cyclopropylamino)sulfonyl]benzoic acid** reference standard ( $\geq 98\%$  purity)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or Milli-Q
- Formic acid, 0.1% (v/v) in water
- Phosphoric acid, for pH adjustment
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- HPLC vials with septa

### 2.2.2. Instrumentation and Chromatographic Conditions

Parameter	Condition	Rationale
HPLC System	Agilent 1260 Infinity II or equivalent with UV detector	A standard, reliable HPLC system is required for reproducible results.
Column	C18, 4.6 x 150 mm, 5 µm particle size	The C18 stationary phase provides good retention and separation for moderately polar compounds.
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile	Formic acid acts as an ion-pairing agent and controls the pH for optimal peak shape. Acetonitrile is a common organic modifier.
Gradient	0-10 min: 30-70% B 10-12 min: 70-30% B 12-15 min: 30% B	A gradient elution allows for efficient separation of the analyte from potential impurities with varying polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp.	30 °C	Maintaining a constant column temperature ensures reproducible retention times.
Injection Vol.	10 µL	A small injection volume minimizes band broadening.
Detection	UV at 254 nm	The benzene ring in the analyte provides strong UV absorbance at this wavelength.

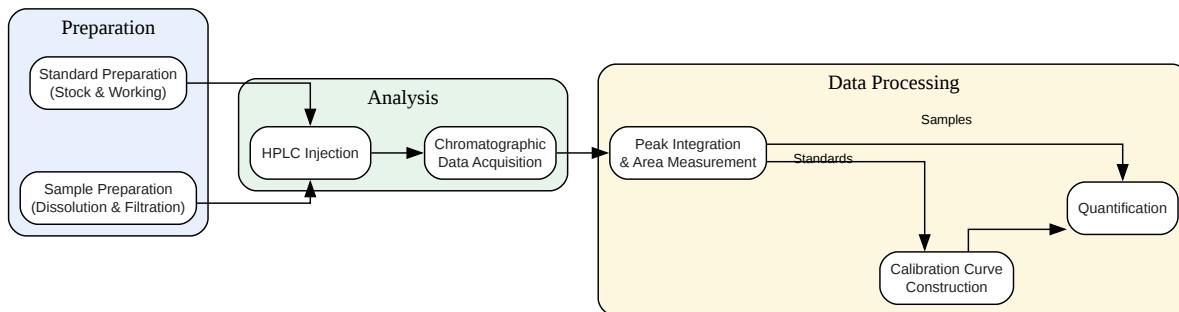
### 2.2.3. Standard and Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B).
- Sample Preparation: Dissolve the sample containing **4-[(Cyclopropylamino)sulfonyl]benzoic acid** in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

#### 2.2.4. Data Analysis and System Suitability

- Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Perform a linear regression analysis to determine the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ). An  $r^2$  value  $> 0.999$  is desirable.
- Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
- System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the following criteria are met:
  - Tailing Factor (T):  $\leq 1.5$
  - Theoretical Plates (N):  $> 2000$
  - Relative Standard Deviation (RSD) of Peak Area:  $\leq 2.0\%$

## Workflow Diagram



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Caption: Workflow for HPLC quantification of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**.

## UV-Vis Spectrophotometry for Rapid Screening

UV-Visible (UV-Vis) spectrophotometry is a simple and rapid technique for the quantitative determination of substances that absorb light in the UV-Vis region. This method is suitable for high-throughput screening or for applications where the high precision of HPLC is not required.

## Principle and Rationale

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), its concentration can be determined.

## Experimental Protocol

### 3.2.1. Materials and Reagents

- **4-[(Cyclopropylamino)sulfonyl]benzoic acid** reference standard ( $\geq 98\%$  purity)
- Methanol, UV grade

- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Quartz cuvettes (1 cm path length)

### 3.2.2. Instrumentation

- UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or equivalent)

### 3.2.3. Determination of $\lambda_{\text{max}}$

- Prepare a 10  $\mu\text{g}/\text{mL}$  solution of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** in methanol.
- Scan the solution from 200 to 400 nm using methanol as a blank.
- The wavelength at which the maximum absorbance is observed is the  $\lambda_{\text{max}}$ . For this compound, the expected  $\lambda_{\text{max}}$  is around 254 nm.

### 3.2.4. Standard and Sample Preparation

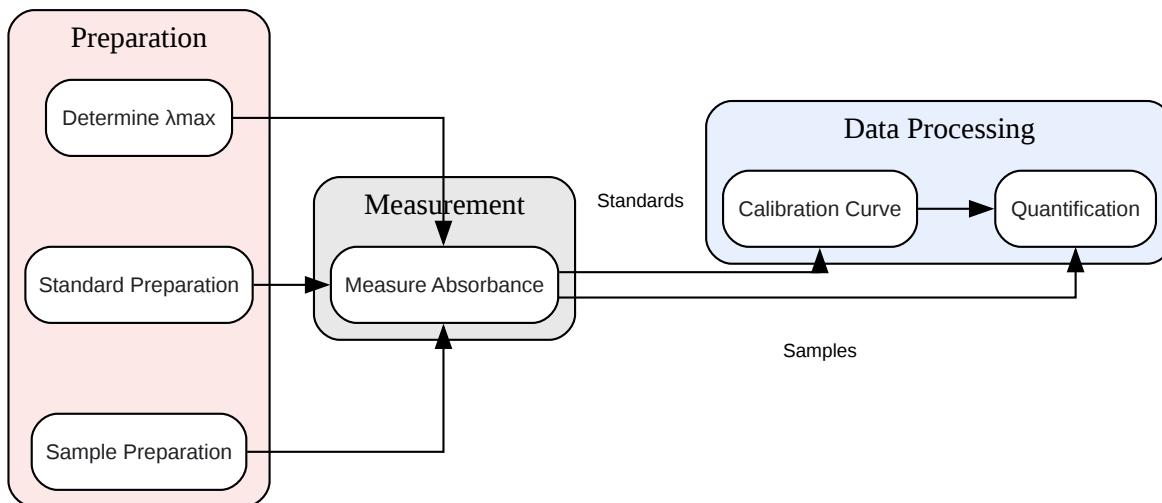
- Standard Stock Solution (100  $\mu\text{g}/\text{mL}$ ): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2.5, 5, 7.5, 10  $\mu\text{g}/\text{mL}$ ) by diluting the stock solution with methanol.
- Sample Preparation: Dissolve the sample containing **4-[(Cyclopropylamino)sulfonyl]benzoic acid** in methanol to achieve a concentration within the calibration range.

### 3.2.5. Data Analysis

- Calibration Curve: Measure the absorbance of each working standard at the predetermined  $\lambda_{\text{max}}$ . Construct a calibration curve by plotting absorbance against concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient ( $r^2$ ). An  $r^2$  value  $> 0.99$  is generally acceptable.

- Quantification: Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

## Workflow Diagram



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Caption: Workflow for UV-Vis spectrophotometric quantification.

## Method Validation

Both the HPLC and UV-Vis methods should be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

- Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

## Conclusion

This application note provides two robust and reliable methods for the quantification of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**. The choice of method will depend on the specific requirements of the analysis, with HPLC being the preferred method for high-precision, stability-indicating assays, and UV-Vis spectrophotometry offering a rapid and cost-effective alternative for screening purposes. Proper method validation is crucial to ensure the generation of accurate and reliable data.

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